molecular formula C17H23ClN2 B1392842 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride CAS No. 141681-97-2

8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride

Cat. No. B1392842
M. Wt: 290.8 g/mol
InChI Key: YBRMARXUDVZLBX-UHFFFAOYSA-N
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Description

“8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride” is a chemical compound with the CAS Number: 141681-97-2 . Its molecular weight is 290.84 . The IUPAC name for this compound is 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C17H22N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-7,10-11,15,18H,3-5,8-9H2,1-2H3;1H . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular weight (290.84) and its IUPAC name (8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride) . Unfortunately, specific information about its melting point, boiling point, and density was not found in the available resources.

Scientific Research Applications

New Synthesis Methods:

  • A novel laboratory method for the synthesis of pirazidol was developed, which involved the reaction of α-bromoacetaldehyde dibutylacetal, ammonium acetate, and 1,2,3,4-tetrahydro-6-methyl-1-ketocarbazole in acetic acid. This process yielded 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride, also known as pirazidol (Grinev, Krichevskii & Romanova, 1983).

Chemical Analysis and Methodologies:

  • High-performance liquid chromatography was employed for the analysis of pirazidol, highlighting a sensitive and selective method for quantifying this compound in plasma and urine, showcasing its applicability in pharmacokinetic studies (Ostrowski et al., 1984).
  • The metabolism of pyrazidol was investigated through methods like electron impact mass spectrometry (ELMS), secondary ion mass spectrometry (SIMS), and 1H NMR spectroscopy, providing insights into the biotransformation pathways of this compound (Anisimova et al., 1996).

Novel Syntheses of Derivatives:

  • Innovative synthetic routes for the preparation of pyrazino[3,2,1-jk]carbazoles were explored, demonstrating the versatility of the core structure in generating a wide array of derivatives for potential applications in pharmaceuticals and other scientific fields (Gatta & Chiavarelli, 1975).
  • The synthesis and aminomethylation of derivatives of pyrazino[3.2.1-jk]carbazole were studied, showcasing the chemical flexibility of the compound and its derivatives, enabling the development of various heterocyclic compounds with potential utility in different scientific research domains (Grinev et al., 1983).

Catalysis and Enantioselective Syntheses:

  • The use of phosphite-type ligands in the Ir-catalyzed asymmetric hydrogenation of heterocyclic compounds was investigated, highlighting the potential of 8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride as a substrate for producing enantioselective compounds, a crucial aspect in the synthesis of pharmacologically active agents (Lyubimov et al., 2014).

Safety And Hazards

This compound is labeled as an irritant . For more detailed safety information, it’s recommended to refer to its Material Safety Data Sheet (MSDS) .

properties

IUPAC Name

12-propan-2-yl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2.ClH/c1-11(2)12-6-7-16-14(10-12)13-4-3-5-15-17(13)19(16)9-8-18-15;/h6-7,10-11,15,18H,3-5,8-9H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBRMARXUDVZLBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 2
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 3
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 4
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 5
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride
Reactant of Route 6
8-isopropyl-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole hydrochloride

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